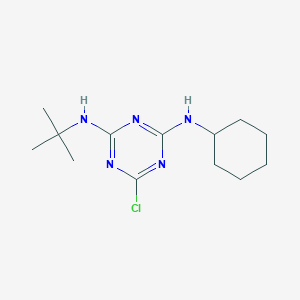![molecular formula C15H23NO2 B5910014 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one, also known as MPD, is a synthetic compound that has been used in scientific research for various purposes. This compound is a spirocyclic ketone that belongs to the class of piperidine derivatives. MPD has been studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine signaling in the brain. This increase in dopamine signaling is believed to be responsible for the reinforcing effects of drugs of abuse and the development of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These effects include an increase in dopamine signaling, changes in gene expression, and alterations in synaptic plasticity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments is its high affinity for the dopamine transporter. This property makes this compound a useful tool for studying the mechanisms of addiction and drug abuse. However, one limitation of using this compound is its potential for toxicity. This compound has been shown to be toxic to some cell types, and caution should be taken when using this compound in experiments.
将来の方向性
There are several future directions for research on 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one. One area of interest is the development of new compounds based on the structure of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in the development of new therapies for addiction and other neuropsychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain.
合成法
The synthesis of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves a multistep process that starts with the reaction of 4-methylpiperidine with 2-bromo-1-phenylethanone. This reaction produces 4-(4-methylpiperidin-1-yl)-1-phenylbutan-1-one, which is then reacted with ethyl chloroformate to form the spirocyclic ketone this compound. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has been used in scientific research for various purposes. One of the main applications of this compound is in the field of neuroscience, where it has been studied as a potential tool for studying the mechanisms of addiction and drug abuse. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target in the brain's reward pathway. This property has led to the use of this compound in studies investigating the effects of drugs of abuse on dopamine signaling.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-9-16(10-6-12)13-11-14(17)18-15(13)7-3-2-4-8-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSTNRBKXZVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)

